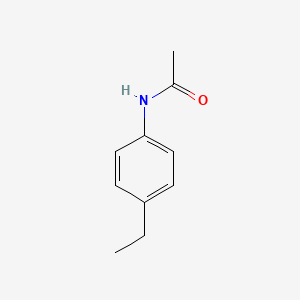

N-(4-Ethylphenyl)acetamide

Beschreibung

The exact mass of the compound N-(4-Ethylphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 29564. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(4-Ethylphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Ethylphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-ethylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-3-9-4-6-10(7-5-9)11-8(2)12/h4-7H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOPWGOFWAPWHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80190099 | |

| Record name | Acetamide, N-(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3663-34-1 | |

| Record name | Acetamide, N-(4-ethylphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003663341 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC29564 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-(4-ethylphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80190099 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Ethylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-(4-ETHYLPHENYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8M2JQA56H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Technical Profile: N-(4-Ethylphenyl)acetamide

Nomenclature & Structural Identity

The IUPAC name

Systematic Breakdown

The nomenclature follows the IUPAC hierarchy for substituted amides:

-

Parent Structure: The principal functional group is the amide (

). The parent chain includes the carbonyl carbon, derived from acetic acid, designated as acetamide . -

N-Substitution: The substituent attached to the nitrogen atom is a phenyl ring.

-

Ring Substitution: The phenyl ring bears an ethyl group. Numbering begins at the point of attachment to the nitrogen (position 1), placing the ethyl group at position 4 (para).

Structural Visualization

The following diagram illustrates the hierarchical decomposition of the IUPAC name into its chemical components.

Figure 1: Hierarchical decomposition of the IUPAC designation N-(4-ethylphenyl)acetamide.

Physicochemical Profiling

Accurate physicochemical data is essential for formulation and analytical method development. The following data aggregates experimental values and calculated descriptors.

| Property | Value | Unit | Method/Source |

| CAS Registry Number | 3663-34-1 | N/A | Chemical Abstracts Service |

| Molecular Formula | N/A | Stoichiometry | |

| Molecular Weight | 163.22 | g/mol | Calculated |

| Melting Point | 94 – 96 | °C | Experimental (Recrystallized) |

| Solubility (Water) | Low (< 1 mg/mL) | N/A | Est.[1] at 25°C |

| Solubility (Organic) | High | N/A | Ethanol, DMSO, Chloroform |

| LogP (Octanol/Water) | 2.21 | N/A | Predicted (Crippen) |

| H-Bond Donors | 1 | Count | Amide NH |

| H-Bond Acceptors | 1 | Count | Carbonyl Oxygen |

Synthetic Pathways & Process Chemistry[1]

The synthesis of

Reaction Mechanism

The amine nitrogen of 4-ethylaniline attacks the carbonyl carbon of acetic anhydride. The resulting tetrahedral intermediate collapses, expelling acetate as the leaving group.

Experimental Protocol

Reagents:

-

4-Ethylaniline (1.0 eq)[1]

-

Acetic Anhydride (1.2 eq)

-

Solvent: Dichloromethane (DCM) or Water (Green Chemistry variant)

-

Catalyst: Triethylamine (optional, if using Acetyl Chloride)[1]

Step-by-Step Methodology:

-

Preparation: Dissolve 4-ethylaniline (12.1 g, 100 mmol) in DCM (50 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Cool the solution to 0°C in an ice bath. Add acetic anhydride (12.2 g, 120 mmol) dropwise over 15 minutes to control the exotherm.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor reaction progress via TLC (Ethyl Acetate:Hexane 3:7).

-

Quenching: Pour the reaction mixture into ice-cold water (100 mL) to hydrolyze excess anhydride.

-

Isolation: Separate the organic layer. Wash with saturated

(2 x 50 mL) to remove acetic acid byproducts, followed by brine. -

Purification: Dry over anhydrous

, filter, and concentrate in vacuo. Recrystallize the crude solid from ethanol/water to yield white crystalline needles.

Process Flow Diagram

Figure 2: Synthetic workflow for the acetylation of 4-ethylaniline.

Pharmacological Context & Metabolic Fate[2]

Understanding the biological activity of

Structure-Activity Relationship (SAR)

The "aniline analgesic" scaffold relies on the para-substituted acetanilide core.[1]

-

Paracetamol: p-Hydroxy (

).[1] Active metabolite.[2][3] -

Phenacetin: p-Ethoxy (

).[1] Prodrug, metabolizes to Paracetamol. -

N-(4-Ethylphenyl)acetamide: p-Ethyl (

).[1]

Critical Distinction: The ethyl analog lacks the oxygen atom at the para-position. This prevents the facile

Metabolic Divergence

While Phenacetin undergoes

-

Benzylic Oxidation: The ethyl group is oxidized to a secondary alcohol [1-(4-acetamidophenyl)ethanol].[1]

-

Toxicity (Hydrolysis): Like all acetanilides, it can undergo hydrolysis to release the free amine, 4-ethylaniline . 4-Ethylaniline is a potent methemoglobinemia inducer, similar to aniline, causing oxidation of hemoglobin (

) and loss of oxygen-carrying capacity.[1]

Figure 3: Metabolic pathways of N-(4-ethylphenyl)acetamide showing bio-activation vs. toxification.[1]

Analytical Characterization

To validate the identity of synthesized material, the following spectral signatures are diagnostic.

Proton NMR ( -NMR, 400 MHz, )

-

8.0-7.5 ppm (Broad s, 1H): Amide

-

7.45 ppm (d,

-

7.15 ppm (d,

-

2.60 ppm (q,

-

2.15 ppm (s, 3H): Acetyl methyl group (

-

1.20 ppm (t,

Infrared Spectroscopy (FT-IR)

-

3290 cm

: N-H stretch (secondary amide).[1] -

1665 cm

: C=O stretch (Amide I band).[1] -

1540 cm

: N-H bend (Amide II band).[1]

References

-

National Institute of Standards and Technology (NIST). N-(4-ethylphenyl)acetamide Gas Phase Ion Energetics Data.[1] NIST Chemistry WebBook, SRD 69.[4] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 72893, N-(4-Ethylphenyl)acetamide.[1] PubChem. Available at: [Link]

-

Smith, G. E., & Griffiths, L. A. (1976). Comparative metabolic studies of phenacetin and structurally-related compounds in the rat.[1][5] Xenobiotica, 6(4), 217-236.[1] Available at: [Link]

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Metabolism of N-isopropylacetanilide in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The metabolism of acetamidothiazoles in the rat. 2-Acetamido-, 2-acetamido-4-methyl- and 2-acetamido-4-phenyl-thiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetamide, N-phenyl- [webbook.nist.gov]

- 5. Comparative metabolism and elimination of acetanilide compounds by rat - PubMed [pubmed.ncbi.nlm.nih.gov]

Structural Elucidation of N-(4-Ethylphenyl)acetamide: A Technical Deep Dive

Executive Summary

N-(4-Ethylphenyl)acetamide (also known as 4'-ethylacetanilide) represents a critical structural analogue in the study of para-substituted acetanilides, a class containing the ubiquitous analgesic paracetamol (acetaminophen). While paracetamol is defined by its hydrogen-bond-donating hydroxyl group, the ethyl analogue introduces a hydrophobic bulk that fundamentally alters the supramolecular assembly.[1]

This guide provides a rigorous analysis of the crystal structure of N-(4-ethylphenyl)acetamide, detailing its synthesis, crystallographic parameters, and hydrogen-bonding networks. By contrasting its Monoclinic

Chemical Context & Significance

The structural chemistry of acetanilides is dominated by the competition between strong hydrogen bond donors/acceptors (amide group) and steric/hydrophobic factors (phenyl ring substituents).

-

The Paracetamol Problem: Paracetamol (4'-hydroxyacetanilide) typically crystallizes in a thermodynamically stable Form I (Monoclinic

).[1] This form possesses a "corrugated" sheet structure that lacks distinct slip planes, leading to poor compression properties (capping/lamination) during tablet manufacturing.[1] -

The Ethyl Solution (Model): Replacing the -OH with an -Ethyl group removes the secondary hydrogen bond donor. This forces the crystal packing to rely solely on the amide-amide (

) interactions and van der Waals forces. Understanding this shift is vital for crystal engineering strategies aimed at improving the mechanical properties of API (Active Pharmaceutical Ingredient) analogues.

Synthesis & Crystallization Protocol

To ensure the generation of single crystals suitable for X-ray diffraction (XRD), we utilize a "Self-Validating" protocol.[1] This method includes built-in quality control steps to prevent the characterization of amorphous solids or solvates.[1]

Reagents

-

Precursor: 4-Ethylaniline (Liquid, purity >98%)

-

Acylating Agent: Acetic Anhydride (1.1 equivalents)

-

Solvent: Glacial Acetic Acid (Reaction), Ethanol/Water (Crystallization)

Step-by-Step Methodology

Phase A: Acetylation (Exothermic Control)

-

Dissolve 4-ethylaniline (0.01 mol) in 10 mL of glacial acetic acid.

-

Critical Step: Cool solution to 15°C. Slowly add acetic anhydride (0.011 mol) dropwise. Causality: Rapid addition generates excess heat, promoting di-acetylation side products.[1]

-

Stir at room temperature for 30 minutes.

-

Quench by pouring the mixture into 100 mL of ice-cold water. The crude product will precipitate immediately as a white solid.[1]

Phase B: Thermodynamic Crystallization (Slow Evaporation)

-

Filter the crude solid and wash with cold water to remove acetic acid residues.[1]

-

Solvent Selection: Dissolve the solid in a minimum amount of boiling Ethanol (95%).[1]

-

Add warm water dropwise until persistent turbidity is just observed, then add one drop of ethanol to clear the solution.[1]

-

Growth: Cover the vessel with Parafilm, poke 3 pinholes, and allow to stand undisturbed at ambient temperature (20-25°C) for 48-72 hours.

Phase C: Validation

-

Melting Point Check: Crystals must melt sharply between 92–94°C [1].[1] A range >2°C indicates solvent inclusion or impurity.[1]

Workflow Visualization

Figure 1: Self-validating synthesis and crystallization workflow for N-(4-ethylphenyl)acetamide.

Crystallographic Analysis

The crystal structure of N-(4-ethylphenyl)acetamide has been solved and deposited in the Crystallography Open Database (COD). The following data represents the standard ambient temperature structure [2].

Unit Cell & Space Group

Unlike the common centrosymmetric space groups (

| Parameter | Value | Significance |

| Crystal System | Monoclinic | Low symmetry allows for anisotropic mechanical properties.[1] |

| Space Group | Lacks inversion center; polar packing arrangement.[1] | |

| 4.5852 Å | Corresponds to the "short axis" stacking distance (inter-sheet).[1] | |

| 21.3953 Å | Long axis; accommodates the ethyl-phenyl-amide length.[1] | |

| 9.4310 Å | Width of the packing motif.[1] | |

| 90.001° | Pseudo-orthorhombic geometry (accidentally near 90°).[1] | |

| 4 / 1 | 4 molecules per unit cell; 1 unique molecule in asymmetric unit.[1] |

Molecular Conformation

The molecule adopts a nearly planar conformation regarding the acetanilide core.[1] However, the ethyl group introduces torsion.[1] The amide group is twisted slightly out of the plane of the phenyl ring (typically 15-25° in acetanilides) to relieve steric strain between the amide oxygen and the ortho protons of the ring.

Supramolecular Architecture

The packing of N-(4-ethylphenyl)acetamide is governed by a hierarchy of intermolecular forces, primarily the Amide-Amide Hydrogen Bond Chain .

The C(4) Chain Motif

In the absence of a hydroxyl group (as in paracetamol), the only strong hydrogen bond donor is the amide Nitrogen (

-

Geometry: The molecules form infinite 1D chains running parallel to the short axis (the

-axis, ~4.6 Å). -

Graph Set: This motif is designated as a

chain (Infinite Chain, 4 atoms involved in the repeat unit: N-H...O=C). -

Distance: The

distance is typically 2.85 – 2.95 Å , characteristic of a strong hydrogen bond.[1]

Packing & Hydrophobic Shielding

These polar

-

Layering: The chains pack into 2D layers.

-

Inter-layer Forces: The layers stack via weak van der Waals interactions and

interactions mediated by the ethyl group.[1] -

Slip Planes: The interface between the hydrophobic ethyl groups creates a natural "slip plane."[1] This suggests that, unlike Paracetamol Form I, the ethyl analogue should exhibit better plasticity and tabletability, as the layers can slide over each other under compression stress.

Structural Logic Diagram

Figure 2: Hierarchy of intermolecular forces leading to the macroscopic mechanical properties.[1]

Comparative Analysis: Ethyl vs. Hydroxy[1]

For drug development professionals, the comparison with Paracetamol is the most relevant aspect of this analysis.

| Feature | Paracetamol (Form I) | N-(4-Ethylphenyl)acetamide | Impact on Properties |

| Space Group | |||

| H-Bonding | 2D Network (OH...O and NH...O) | 1D Chains (NH...O only) | Ethyl analogue has lower lattice energy density.[1] |

| Packing Motif | "Pleated" / Corrugated Sheets | Planar / Stacked Layers | Corrugated sheets interlock, preventing slip.[1] |

| Tabletability | Poor (Elastic recovery causes capping) | Predicted Good (Slip planes) | Hydrophobic layers facilitate plastic deformation.[1] |

| Solubility | Moderate (Hydrophilic OH) | Low (Hydrophobic Ethyl) | Ethyl group significantly reduces aqueous solubility.[1] |

Mechanistic Insight: The "pleated" sheet of paracetamol acts like a zipper, locking the layers together. The ethyl group in the title compound acts as a "grease," separating the polar amide chains and allowing for structural flexibility.

References

-

Berliner, E.; Berliner, F. (1954).[1][3] "The melting points of some substituted acetanilides." Journal of the American Chemical Society.[1]

-

Coles, S. L.; Threlfall, T. L.; Hursthouse, M. B. (2008).[1] "N-(4-ethylphenyl)acetamide."[1][3][4][5] Crystal Structure Report Archive. CCDC / COD ID: 1519879.[1]

-

PubChem. (2025).[1][2] "N-(4-Ethylphenyl)acetamide Compound Summary." National Library of Medicine.[1]

-

Nichols, G.; Frampton, C. S. (1998).[1] "Physicochemical characterization of the orthorhombic polymorph of paracetamol." Journal of Pharmaceutical Sciences. (Context for Paracetamol comparison).

Sources

- 1. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N4-Acetylsulfamerazine | C13H14N4O3S | CID 67181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-ethylphenyl)acetamide [webbook.nist.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. N-(4-ethylphenyl)acetamide(3663-34-1) IR2 [m.chemicalbook.com]

An In-depth Technical Guide to N-(4-Ethylphenyl)acetamide: Synthesis, Characterization, and Applications

Introduction

N-(4-Ethylphenyl)acetamide, also widely known by its historical name Phenacetin, is an acetamide derivative characterized by a 4-ethoxyphenyl substituent on the nitrogen atom.[1] Historically significant as one of the first non-opioid analgesics, its journey from a widely used pharmaceutical to a regulated substance offers crucial insights into drug development, metabolism, and toxicology.[1] Today, its primary role has shifted, and it now serves as a valuable intermediate in organic synthesis and a reference standard in analytical chemistry.[2]

This guide provides a comprehensive technical overview for researchers and drug development professionals. It delves into the fundamental physicochemical properties, outlines a detailed, field-proven synthesis protocol with mechanistic explanations, and discusses its modern applications and safety considerations. The content is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring a deep and applicable understanding of this classic compound.

Physicochemical Properties and Spectroscopic Characterization

N-(4-Ethylphenyl)acetamide is an odorless, fine white crystalline solid.[1] A thorough understanding of its properties is the foundation for its synthesis, purification, and application.

Core Physical Properties

A summary of the key physicochemical data is presented below, providing a quick reference for laboratory applications.

| Property | Value | Source |

| CAS Number | 62-44-2 | [2][3] |

| Molecular Formula | C₁₀H₁₃NO₂ | [1] |

| Molecular Weight | 179.22 g/mol | [1] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 133-136 °C | [3] |

| Solubility | Sparingly soluble in water; Soluble in ethanol and chloroform.[2] | |

| n-octanol/water Partition Coefficient (log Kow) | 1.58 | [3] |

Spectroscopic Profile

Structural elucidation and confirmation of N-(4-Ethylphenyl)acetamide rely on standard spectroscopic techniques. The expected spectral features are detailed below, providing a benchmark for synthetic validation.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides a clear map of the molecule's hydrogen environments. In a solvent like CDCl₃, one would expect to see:

-

A triplet at ~1.4 ppm corresponding to the methyl protons (-OCH₂CH₃ ).

-

A quartet at ~4.0 ppm from the methylene protons (-OCH₂ CH₃).

-

A singlet at ~2.1 ppm from the acetyl methyl protons (-NHC(=O)CH₃ ).

-

A pair of doublets in the aromatic region (~6.8 and ~7.4 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

A broad singlet in the region of ~7.5-8.5 ppm for the amide proton (-NH -), the chemical shift of which can be concentration and solvent dependent.

-

-

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the key functional groups present.

-

A sharp peak around 3300-3250 cm⁻¹ corresponds to the N-H stretching of the secondary amide.

-

A strong, sharp absorption band around 1665 cm⁻¹ is characteristic of the C=O (Amide I band) stretching vibration.[4]

-

An absorption band around 1550 cm⁻¹ (Amide II band) arises from N-H bending and C-N stretching.

-

Strong peaks in the 1240-1040 cm⁻¹ region are indicative of the C-O stretching of the aryl ether.

-

Synthesis of N-(4-Ethylphenyl)acetamide via N-Acetylation

The most common and efficient laboratory synthesis of N-(4-Ethylphenyl)acetamide is achieved through the N-acetylation of 4-ethoxyaniline (also known as p-phenetidine).[5] This reaction is a classic example of nucleophilic acyl substitution.[6][7]

Underlying Principle: Nucleophilic Acyl Substitution

The synthesis proceeds via a nucleophilic acyl substitution mechanism.[6][7] The lone pair of electrons on the nitrogen atom of 4-ethoxyaniline acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of acetic anhydride.[5][8] This forms a tetrahedral intermediate. Subsequently, the intermediate collapses, eliminating a molecule of acetic acid as a leaving group and forming the stable amide product.[5][9] The reaction is typically exothermic.[6]

Caption: Reaction mechanism for the synthesis of N-(4-Ethylphenyl)acetamide.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful completion of each step provides confidence in the overall outcome. Explanations for each critical step are provided to build an intuitive understanding.

Materials:

-

4-Ethoxyaniline (p-phenetidine)

-

Acetic Anhydride

-

Glacial Acetic Acid (as solvent)

-

Deionized Water

-

Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)

Step-by-Step Procedure:

-

Reagent Preparation: In a 100 mL round-bottom flask, dissolve 5.0 g of 4-ethoxyaniline in 15 mL of glacial acetic acid. Stir the mixture with a magnetic stirrer until the amine is fully dissolved.

-

Causality Explained: Glacial acetic acid serves as a solvent that readily dissolves the starting amine. While the reaction can proceed without it, the solvent ensures a homogeneous reaction mixture, promoting efficient molecular collisions.

-

-

Acetylation: While stirring, slowly add 5.5 mL of acetic anhydride to the solution. The addition should be done dropwise or in small portions. An exothermic reaction will occur, causing the temperature of the mixture to rise.

-

Causality Explained: Acetic anhydride is a highly effective acetylating agent. A slight molar excess ensures the complete conversion of the starting amine. Slow addition is crucial to control the exothermic nature of the reaction and prevent potential side reactions or boiling of the solvent.[6]

-

-

Reaction Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 15-20 minutes to ensure the reaction goes to completion.[6]

-

Causality Explained: This stirring period allows any remaining starting material to react, maximizing the yield of the desired product.

-

-

Precipitation of Crude Product: Pour the reaction mixture into a beaker containing approximately 100 mL of ice-cold water.[6] A white solid precipitate of crude N-(4-Ethylphenyl)acetamide will form.

-

Causality Explained: N-(4-Ethylphenyl)acetamide is sparingly soluble in water, especially cold water.[2] Pouring the reaction mixture into water causes the product to precipitate out of the solution. This step also serves to quench any unreacted acetic anhydride, converting it to the water-soluble acetic acid.[10]

-

-

Isolation of Crude Product: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with several portions of cold deionized water.[6]

-

Causality Explained: Vacuum filtration is an efficient method for separating the solid product from the liquid. Washing with cold water removes residual acetic acid and other water-soluble impurities without dissolving a significant amount of the product.[6]

-

-

Drying: Allow the crude product to air-dry on the filter paper or dry it further in a desiccator. A preliminary weighing at this stage can provide a crude yield.

Caption: Experimental workflow for the synthesis of N-(4-Ethylphenyl)acetamide.

Purification and Quality Control

The crude product obtained from the synthesis contains impurities, primarily unreacted starting materials and side products. Recrystallization is the primary method for purifying solid organic compounds like this.[10]

Protocol for Recrystallization

Principle: Recrystallization works by dissolving the impure solid in a hot solvent and then allowing it to cool slowly.[10] The desired compound should be highly soluble in the hot solvent but have low solubility in the cold solvent. Impurities, which are present in smaller amounts, will remain in the solution upon cooling.

Solvent Choice: A mixture of ethanol and water is an excellent choice for N-(4-Ethylphenyl)acetamide. The compound is soluble in hot ethanol but less so in water.

Step-by-Step Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid dissolves completely.[11]

-

Causality Explained: Using the minimum amount of hot solvent is key to creating a saturated solution, which is necessary to maximize the recovery of the pure product upon cooling.[11]

-

-

Decolorization (Optional): If the solution is colored, it may indicate the presence of colored impurities. Add a small amount of activated carbon to the hot solution and swirl.

-

Causality Explained: Activated carbon has a high surface area and adsorbs large, colored impurity molecules.

-

-

Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[10][11]

-

Causality Explained: This step removes the activated carbon (if used) and any insoluble impurities. The apparatus must be kept hot to prevent premature crystallization of the product in the funnel.[11]

-

-

Crystallization: Allow the filtered solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize the formation of crystals.[11]

-

Causality Explained: Slow cooling promotes the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.[12]

-

-

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold solvent (the ethanol/water mixture), and dry thoroughly.

Purity Verification

-

Melting Point Determination: A sharp melting point range that is close to the literature value (133-136 °C) is a strong indicator of purity. Impurities typically depress and broaden the melting point range.

-

Thin-Layer Chromatography (TLC): TLC can be used to compare the purified product with the starting material. The purified product should appear as a single spot with a different Rf value than the starting 4-ethoxyaniline.

Applications and Significance

While its use as an analgesic has been discontinued due to toxicity concerns (specifically carcinogenicity and kidney damage), N-(4-Ethylphenyl)acetamide remains relevant in several scientific domains.[1][3]

-

Chemical Intermediate: It serves as a versatile building block for the synthesis of more complex molecules. Its aromatic ring and amide group can be subjected to further chemical modifications, making it useful in the development of pharmaceuticals, agrochemicals, and dyes.[2][13]

-

Research and Reference Standard: In analytical and forensic toxicology, it is used as a reference standard for the identification and quantification of related compounds.

-

Educational Context: The synthesis of N-(4-Ethylphenyl)acetamide is a classic and reliable experiment in undergraduate organic chemistry labs, effectively demonstrating the principles of nucleophilic acyl substitution, reaction workup, and purification by recrystallization.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. N-(4-Ethylphenyl)acetamide must be handled with appropriate precautions.

-

Hazards: The substance is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and is suspected of causing cancer (Carcinogenicity, Category 1B).[3] It may also cause irritation to the eyes and skin.[14]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]

-

Engineering Controls: Handle the solid powder in a well-ventilated area or a fume hood to avoid inhaling dust.[3][15]

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.[3][15]

Conclusion

N-(4-Ethylphenyl)acetamide is a compound with a rich history and continued relevance in modern chemistry. Its straightforward synthesis provides an excellent platform for understanding fundamental reaction mechanisms and purification techniques. While its direct pharmaceutical applications are a thing of the past, its role as a synthetic intermediate and an educational tool ensures its place in the chemical literature and laboratory. This guide has provided a detailed, rationale-driven overview intended to empower researchers and professionals with the knowledge to handle, synthesize, and utilize this compound effectively and safely.

References

- Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of N-[4-(dimethylamino)phenyl]acetamide.

- Unknown. (n.d.). Two Methods for the Synthesis of Phenacetin.

- Santa Cruz Biotechnology. (n.d.). N-(4-Methoxyphenyl)acetamide Safety Data Sheet.

- Sycheva, E., et al. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES. ResearchGate.

- Scribd. (n.d.). Recrystallization of Acetanilide.

- Matrix Fine Chemicals. (n.d.). N-(4-ETHOXYPHENYL)ACETAMIDE | CAS 62-44-2.

- WSU Chemistry. (2021). [Orgo Lab] Recrystallization of Acetanilide. YouTube.

- Carl ROTH. (n.d.). Safety Data Sheet: N-(4-Ethoxyphenyl)acetamide.

- PubChem. (2019). N-(4-ethoxyphenyl)acetamide;ethoxysulfanyloxyethane.

- Ningbo Inno Pharmchem Co.,Ltd. (2026). Understanding the Properties and Applications of Acetamide N-(4-ethoxyphenyl)-.

- National Center for Biotechnology Information. (n.d.). Phenacetin. PubChem Compound Database.

- Chemistry Academy. (2024). Acylation of an amine using acetic anhydride. YouTube.

- Chemical Journal of Kazakhstan. (2023). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES.

- Thermo Fisher Scientific. (2025). 4-Methoxyphenylacetamide - SAFETY DATA SHEET.

- ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)....

- Cheméo. (n.d.). Phenacetin (CAS 62-44-2) - Chemical & Physical Properties.

- Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides.

- The Automated Topology Builder (ATB). (n.d.). Phenacetin | C10H13NO2 | MD Topology | NMR | X-Ray.

- The Royal Society of Chemistry. (n.d.). Highly efficient synthesis of amides from ketoximes using trifluoromethanesulfonic anhydride.

- MDPI. (n.d.). Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions.

- Journal of Chemical, Biological and Physical Sciences. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides.

- CAMEO Chemicals - NOAA. (n.d.). PHENACETIN.

- NIST. (n.d.). Acetamide, N-(4-ethoxy-2-nitrophenyl)-. NIST Chemistry WebBook.

- CSUN Chemistry. (2020). Recrystallization of Acetanilide. YouTube.

- ResearchGate. (n.d.). (PDF) N-(4-Ethoxy-2,5-dinitrophenyl)acetamide.

- NCERT. (n.d.). Amines.

- Chemistry Seekho. (2021). Acetylation of amine || amine react with acetyl chloride or acetic anhydride. YouTube.

Sources

- 1. Phenacetin | C10H13NO2 | CID 4754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. carlroth.com [carlroth.com]

- 4. rsc.org [rsc.org]

- 5. glaserr.missouri.edu [glaserr.missouri.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. ncert.nic.in [ncert.nic.in]

- 8. mdpi.com [mdpi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF N-(4-METHOXYPHENYL)ACETAMIDE AND N-PHENYLACETAMIDE DERIVATIVES | Chemical Journal of Kazakhstan [chemjournal.kz]

- 14. datasheets.scbt.com [datasheets.scbt.com]

- 15. fishersci.com [fishersci.com]

The Evolution of N-Phenylacetamide: From Serendipity to Standard of Care

A Technical Whitepaper on the Discovery, Synthesis, and Pharmacological Optimization of Aniline Analgesics

Executive Summary

N-phenylacetamide (Acetanilide) represents a foundational archetype in medicinal chemistry.[1] Discovered through a pharmacy error in 1886, it was the first aniline derivative to demonstrate significant antipyretic and analgesic efficacy.[2] While its clinical use was eventually superseded by its own active metabolite—Paracetamol (Acetaminophen) —the study of N-phenylacetamide established critical paradigms in drug metabolism, prodrug design, and hepatotoxicity management. This guide provides a technical deep-dive into its chemical history, synthesis protocols, and the metabolic signaling pathways that define its efficacy and toxicity profiles.

The Serendipitous Discovery: The "Antifebrin" Error (1886)

The discovery of N-phenylacetamide's therapeutic properties is a classic case of scientific serendipity, driven by a supply chain error.

In 1886, at the University of Strasbourg, researchers Arnold Cahn and Paul Hepp were investigating naphthalene as a potential intestinal antiseptic for treating parasitic worms. They requested a supply of naphthalene from a local pharmacy (Kalle & Co.). However, the pharmacist inadvertently dispensed acetanilide (N-phenylacetamide) instead.

Upon administration to a patient suffering from both worms and a high fever, the "naphthalene" failed to treat the parasites but produced a dramatic drop in temperature. Cahn and Hepp investigated the discrepancy, identified the compound as acetanilide, and rebranded it under the trade name Antifebrin .[2]

Technical Insight: This discovery shifted the focus of analgesic research from natural alkaloids (like morphine) to synthetic coal-tar derivatives, launching the "aniline analgesic" class.

Chemical Synthesis: Industrial and Laboratory Protocols

The synthesis of N-phenylacetamide is a classic nucleophilic acyl substitution. The following protocol is designed for high-purity yield, suitable for reference standard preparation in analytical labs.

Reaction Mechanism

The amine group of aniline acts as a nucleophile, attacking the carbonyl carbon of acetic anhydride.[3] This eliminates a molecule of acetic acid.[4]

Validated Laboratory Protocol

Safety Note: Aniline is toxic and can be absorbed through the skin. All steps must be performed in a fume hood.

Reagents:

-

Aniline (Pure): 10 mL

-

Acetic Anhydride: 15 mL

-

Glacial Acetic Acid: 10 mL

-

Zinc Dust: 0.1 g (Prevents oxidation of aniline during reflux)

Step-by-Step Workflow:

-

Reflux Setup: In a 100 mL round-bottom flask, combine aniline, acetic anhydride, and glacial acetic acid. Add zinc dust.[3][5]

-

Thermal Activation: Attach a reflux condenser and heat the mixture gently for 30 minutes. The solution should maintain a steady reflux without violent boiling.

-

Precipitation: Pour the hot reaction mixture in a thin stream into a beaker containing 200 mL of ice-cold water while stirring vigorously. The N-phenylacetamide will precipitate immediately as white flakes.

-

Filtration: Filter the precipitate using a Buchner funnel and vacuum suction. Wash the solid with cold water to remove residual acetic acid.

-

Recrystallization (Purification): Dissolve the crude solid in the minimum amount of boiling water (approx. 50 mL). If the solution is colored, add activated charcoal and filter while hot. Allow the filtrate to cool slowly to room temperature to form needle-like crystals.

-

Validation: Dry the crystals. Determine the melting point.[3][4]

-

Target Range:113°C – 114°C .[4]

-

Self-Validation: A melting point below 112°C indicates retained acetic acid or unreacted aniline; re-crystallize.

-

Metabolic Fate: The Brodie-Axelrod Pivot (1948)

For decades, acetanilide and its successor Phenacetin were used clinically. However, they carried risks of methemoglobinemia (oxidation of hemoglobin iron from Fe2+ to Fe3+, preventing oxygen transport).

In 1948, Bernard Brodie and Julius Axelrod performed the definitive metabolic studies that changed the industry. They discovered that acetanilide is a prodrug .

-

Pathway A (Bioactivation): Acetanilide is hydroxylated to Paracetamol (N-acetyl-p-aminophenol), which provides the analgesia.

-

Pathway B (Toxicity): A small fraction hydrolyzes to Aniline , which causes methemoglobinemia.

This finding led to the realization that administering the active metabolite (Paracetamol) directly would retain efficacy while eliminating the aniline-derived blood toxicity.

Diagram: Metabolic Activation & Toxicity Pathways

Figure 1: The metabolic divergence of Acetanilide. The hydrolysis path leads to blood toxicity (Aniline), while hydroxylation yields the therapeutic agent (Paracetamol).

Toxicology & Mechanism of Action

While Paracetamol solved the blood toxicity issue, it introduced a new challenge: Hepatotoxicity . This is mediated by the CYP450 system, specifically CYP2E1.[6][7][8]

Mechanism of Action (The Peroxide Tone Hypothesis)

Unlike NSAIDs (Aspirin, Ibuprofen), Paracetamol is a weak inhibitor of COX-1 and COX-2 in the presence of high peroxides (inflammatory sites).[7] It works best in the central nervous system (low peroxide environment).

-

Central Effect: Inhibits COX enzymes in the brain, reducing fever (hypothalamus) and pain perception.

-

AM404 Pathway: Paracetamol is deacetylated to p-aminophenol, then re-conjugated with arachidonic acid to form AM404 , which acts on cannabinoid receptors and TRPV1 channels to modulate pain.

Hepatotoxicity Mechanism (NAPQI)

At therapeutic doses, Paracetamol is safe. In overdose, sulfation/glucuronidation pathways saturate, shunting metabolism toward CYP2E1.

-

Bioactivation: CYP2E1 converts Paracetamol to NAPQI (N-acetyl-p-benzoquinone imine), a highly reactive electrophile.[8]

-

Detoxification: Under normal conditions, Glutathione (GSH) neutralizes NAPQI.[6][7][8]

-

Toxicity: When GSH is depleted (<30%), NAPQI binds covalently to mitochondrial proteins, causing oxidative stress and hepatocellular necrosis.

Diagram: The NAPQI Toxicity Cascade

Figure 2: The mechanism of Paracetamol hepatotoxicity. Toxicity occurs when the rate of NAPQI formation exceeds Glutathione supply.

Comparative Pharmacology Data

The following table summarizes the evolution of the aniline analgesic class, highlighting why Paracetamol became the standard.

| Compound | Chemical Structure | Discovery | Primary Toxicity | Current Status |

| Acetanilide | N-phenylacetamide | 1886 | Methemoglobinemia (Cyanosis) | Obsolete (Historical) |

| Phenacetin | N-(4-ethoxyphenyl)acetamide | 1887 | Nephrotoxicity (Kidney damage) | Withdrawn (Carcinogen risk) |

| Paracetamol | N-(4-hydroxyphenyl)acetamide | 1893* | Hepatotoxicity (in overdose) | WHO Essential Medicine |

*Note: Paracetamol was synthesized in 1878/1893 but not marketed widely until the Brodie/Axelrod studies in the 1950s validated its safety profile over acetanilide.

References

-

Cahn, A., & Hepp, P. (1886).[1][2][9][10] Das Antifebrin, ein neues Fiebermittel.[2][10] Centralblatt für klinische Medicin. (The original discovery of acetanilide's antipyretic effects).[1][2][9][11]

-

Brodie, B. B., & Axelrod, J. (1948).[12][13][14] The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-aminophenol in biological fluids and tissues. Journal of Pharmacology and Experimental Therapeutics.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

-

Graham, G. G., & Scott, K. F. (2005). Mechanism of action of paracetamol. American Journal of Therapeutics.

-

Mazaleuskaya, L. L., et al. (2015).[15] PharmGKB summary: pathways of acetaminophen metabolism and pharmacokinetics. Pharmacogenetics and Genomics.

-

FDA.gov. (2023). Drug Therapeutics & Regulation: The History of Acetanilide and Phenacetin.

Sources

- 1. History - What Is Tylenol(acetaminophen) [whatistylenol.weebly.com]

- 2. Acetanilide - Wikipedia [en.wikipedia.org]

- 3. ijirset.com [ijirset.com]

- 4. ias.ac.in [ias.ac.in]

- 5. byjus.com [byjus.com]

- 6. NAPQI - Wikipedia [en.wikipedia.org]

- 7. Paracetamol - Wikipedia [en.wikipedia.org]

- 8. Acetaminophen-NAPQI Hepatotoxicity: A Cell Line Model System Genome-Wide Association Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. oracletutoring.ca [oracletutoring.ca]

- 10. Drug Therapeutics & Regulation in the U.S. | FDA [fda.gov]

- 11. Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation - American Chemical Society [acs.digitellinc.com]

- 12. garrison-morton.com [garrison-morton.com]

- 13. The estimation of acetanilide and its metabolic products, aniline, N-acetyl p-aminophenol and p-amino-phenol, free and total conjugated, in biological fluids and tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Stability-Indicating HPLC Method for the Determination of Purity and Assay of N-(4-Ethylphenyl)acetamide

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-(4-Ethylphenyl)acetamide purity and the assay of the bulk drug substance. The method is designed to be specific, accurate, and precise, ensuring its suitability for quality control and stability testing in a pharmaceutical development setting. The protocol herein provides a comprehensive guide covering the analytical principle, detailed experimental procedures, method validation in accordance with International Council for Harmonisation (ICH) guidelines, and a troubleshooting guide.

Introduction: The Imperative for Purity Analysis

N-(4-Ethylphenyl)acetamide, with a molecular formula of C₁₀H₁₃NO and a molecular weight of 163.22 g/mol , serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The purity of such intermediates is a critical quality attribute (CQA) that directly impacts the safety and efficacy profile of the final active pharmaceutical ingredient (API). A robust analytical method is therefore essential to quantify the principal compound and to detect and quantify any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and versatility.[3][4] This note details a method developed and validated based on the principles outlined in USP General Chapter <621> Chromatography and ICH Guideline Q2(R1) Validation of Analytical Procedures.[3][5]

Chromatographic Principle: Rationale for Method Selection

The chemical structure of N-(4-Ethylphenyl)acetamide, featuring an aromatic ring and an acetamide group, imparts a moderate degree of hydrophobicity. This characteristic makes Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) the ideal analytical approach.[6][7]

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a nonpolar stationary phase.[8] A polar mobile phase is used to elute the components from the column. Molecules with greater hydrophobicity, like N-(4-Ethylphenyl)acetamide, will have a stronger affinity for the stationary phase and will thus be retained longer, leading to a later elution time. By employing a gradient elution—gradually increasing the organic solvent concentration in the mobile phase—we can ensure efficient separation of the main analyte from more polar or less polar impurities.

A C18 (octadecylsilane) column is selected as the stationary phase due to its widespread applicability and strong hydrophobic retention characteristics, which are well-suited for aromatic compounds.[6][9] Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. A small amount of formic acid is added to the aqueous phase to control the pH and sharpen the peak shape by suppressing the ionization of any potential silanol groups on the silica-based column packing. Detection is performed using a UV detector set at a wavelength that provides a high response for the analyte, determined from its UV spectrum.

Detailed Analytical Protocol

Instrumentation and Materials

| Parameter | Specification |

| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, UV/Vis Detector |

| Chromatography Column | C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm particle size |

| Data Acquisition | Chromatography Data Station (CDS) |

| Reagents | Acetonitrile (HPLC Grade), Formic Acid (ACS Grade), Purified Water |

| Standards | N-(4-Ethylphenyl)acetamide Reference Standard (≥99.5% purity) |

Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 245 nm |

| Injection Volume | 10 µL |

| Gradient Program | See Table below |

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0.0 | 80 | 20 |

| 15.0 | 20 | 80 |

| 17.0 | 20 | 80 |

| 17.1 | 80 | 20 |

| 22.0 | 80 | 20 |

Preparation of Solutions

-

Diluent: Prepare a mixture of Water and Acetonitrile in a 1:1 ratio.

-

Standard Stock Solution (500 µg/mL): Accurately weigh approximately 25 mg of N-(4-Ethylphenyl)acetamide Reference Standard and transfer it to a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with diluent.

-

Working Standard Solution (50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent.

-

Sample Solution (50 µg/mL): Accurately weigh approximately 25 mg of the N-(4-Ethylphenyl)acetamide sample, transfer to a 50 mL volumetric flask, and prepare as described for the Standard Stock Solution. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent.

Analytical Workflow

Caption: Workflow for N-(4-Ethylphenyl)acetamide Purity Analysis.

System Suitability Testing (SST)

Before commencing any sample analysis, the chromatographic system must be verified to ensure it is performing adequately. This is achieved by injecting the Working Standard Solution in five replicates. The acceptance criteria are based on USP <621> recommendations.[10]

| Parameter | Acceptance Criteria |

| Tailing Factor (T) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) | ≤ 2.0% for peak area of 5 replicate injections |

Method Validation Protocol: A Self-Validating System

To ensure the method is suitable for its intended purpose, it must be validated according to the ICH Q2(R1) guideline.[11] The validation process demonstrates the method's trustworthiness and scientific integrity.

Caption: Key Parameters for HPLC Method Validation.

Specificity and Forced Degradation

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A forced degradation study is the cornerstone of establishing specificity for a stability-indicating method.[12][13] The study exposes the drug substance to harsh conditions to generate potential degradation products.[14][15]

-

Acid Hydrolysis: Sample solution treated with 0.1 M HCl at 60 °C for 4 hours.

-

Base Hydrolysis: Sample solution treated with 0.1 M NaOH at 60 °C for 2 hours.

-

Oxidative Degradation: Sample solution treated with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid sample exposed to 105 °C for 48 hours.

-

Photolytic Degradation: Sample solution exposed to UV light (254 nm) and visible light for 7 days.

Acceptance Criteria: The method is considered specific if the N-(4-Ethylphenyl)acetamide peak is resolved from all degradation peaks with a resolution (Rs) of >2.0. The peak purity of the analyte should also be assessed using a photodiode array (PDA) detector.

Validation Parameter Summary

The following table summarizes the experiments and acceptance criteria for the validation of the analytical method.[5][16]

| Validation Parameter | Experimental Approach | Acceptance Criteria |

| Linearity | Analyze 5 concentrations from 50% to 150% of the working concentration (25-75 µg/mL). | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Spike placebo with analyte at 3 levels (80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0% for each level. |

| Precision (Repeatability) | Analyze 6 replicate sample preparations at 100% of the test concentration. | %RSD ≤ 2.0% |

| Precision (Intermediate) | Repeat repeatability test on a different day with a different analyst. | %RSD ≤ 2.0% for 12 preparations (6 from each day). |

| Range | Confirmed by the linearity and accuracy data. | 80% to 120% of the test concentration. |

| LOQ/LOD | Determined from the standard deviation of the response and the slope of the linearity curve. | Signal-to-Noise ratio should be ~10 for LOQ and ~3 for LOD. |

| Robustness | Vary key parameters: Flow Rate (±0.1 mL/min), Column Temp (±2 °C), Mobile Phase pH (±0.2). | System suitability parameters must be met. |

Data Analysis and Calculations

The percentage purity of N-(4-Ethylphenyl)acetamide is calculated by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks. The assay is calculated against the reference standard.

Assay (% w/w) Calculation: Assay (%) = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

Where:

-

Area_Sample is the peak area of the analyte in the sample solution.

-

Area_Standard is the average peak area of the analyte in the working standard solution.

-

Conc_Standard is the concentration of the working standard solution (µg/mL).

-

Conc_Sample is the concentration of the sample solution (µg/mL).

-

Purity_Standard is the purity of the reference standard (e.g., 99.8%).

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Peak Tailing/Fronting | 1. Column degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. | 1. Replace the column; use a guard column. 2. Adjust pH of mobile phase A. 3. Reduce sample concentration or injection volume. |

| Baseline Drift/Noise | 1. Column not equilibrated. 2. Contaminated mobile phase. 3. Detector lamp failing. | 1. Equilibrate for a longer duration. 2. Prepare fresh mobile phase; filter solvents. 3. Replace the detector lamp. |

| Retention Time Shift | 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Pump malfunction or leak. | 1. Prepare fresh mobile phase accurately. 2. Ensure the column oven is stable at the set temperature. 3. Check for leaks and perform pump maintenance. |

| Ghost Peaks | 1. Contamination in the diluent or autosampler. 2. Carryover from a previous injection. | 1. Inject a blank diluent to confirm. 2. Implement a robust needle wash program in the autosampler method. |

Conclusion

The RP-HPLC method described in this application note is demonstrated to be a reliable and robust procedure for determining the purity and assay of N-(4-Ethylphenyl)acetamide. The method is specific, linear, accurate, and precise over the specified range. The inclusion of a forced degradation study confirms its stability-indicating nature, making it a valuable tool for quality control laboratories involved in the analysis of this pharmaceutical intermediate. Adherence to the outlined protocols will ensure data of high integrity, suitable for regulatory submission and commercial quality control.

References

-

MySkinRecipes. (n.d.). N-(4-Ethylphenyl)acetamide. Retrieved from [Link]

-

Wikipedia. (2023). Reversed-phase chromatography. Retrieved from [Link]

- Google Patents. (n.d.). WO2010105193A1 - Method and assays for quantitation of acetamide in a composition.

-

NIST. (n.d.). N-(4-ethylphenyl)acetamide. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-Ethylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

-

ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-(4-ethylphenyl)acetamide (CAS 3663-34-1). Retrieved from [Link]

-

BioProcess International. (2010). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

-

USP. (n.d.). General Chapters: <621> CHROMATOGRAPHY. Retrieved from [Link]

-

SGS. (n.d.). HOW TO APPROACH A FORCED DEGRADATION STUDY. Retrieved from [Link]

-

LCGC International. (2024). Are You Sure You Understand USP <621>?. Retrieved from [Link]

-

MAC-MOD Analytical. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Forced Degradation in Pharmaceuticals - A Regulatory Update. Retrieved from [Link]

-

Scribd. (n.d.). USP-NF 621 Chromatography. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

Drug Discovery and Development. (2023). Forced Degradation Study: Complete Technical Guide for Pharmaceutical Development. Retrieved from [Link]

-

IonSource. (2001). Reverse Phase HPLC Basics for LC/MS. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]

-

Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-ethynylphenyl)acetamide. PubChem Compound Database. Retrieved from [Link]

-

YouTube. (2023). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

-

European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

Sources

- 1. N-(4-Ethylphenyl)acetamide [myskinrecipes.com]

- 2. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. usp.org [usp.org]

- 4. uspbpep.com [uspbpep.com]

- 5. fda.gov [fda.gov]

- 6. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]

- 7. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]

- 8. ionsource.com [ionsource.com]

- 9. mac-mod.com [mac-mod.com]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]

- 12. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 13. sgs.com [sgs.com]

- 14. biopharminternational.com [biopharminternational.com]

- 15. researchgate.net [researchgate.net]

- 16. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

N-(4-Ethylphenyl)acetamide as a starting material for pharmaceutical compounds

Application Note: N-(4-Ethylphenyl)acetamide as a Strategic Scaffold in Medicinal Chemistry

Abstract

N-(4-Ethylphenyl)acetamide (also known as 4'-Ethylacetanilide) is a critical intermediate in the synthesis of pharmaceutical libraries, particularly for sulfonamide antimicrobials and kinase inhibitors.[1][2] This guide details its utility as a stable, protected aniline precursor that directs regioselective electrophilic aromatic substitution (EAS).[2] We provide validated protocols for its chlorosulfonation and subsequent deprotection, enabling the rapid generation of diversity-oriented libraries.[1]

Chemical Profile & Strategic Utility

Compound Identity:

-

Role: Protected Aniline / Regioselective Scaffold

Why This Compound? In drug discovery, the 4-ethylphenyl moiety is a "privileged substructure" often used to fill hydrophobic pockets in enzymes (e.g., ATP-binding sites of kinases).[1][2] However, the free amine (4-ethylaniline) is oxidation-prone and highly reactive.[1][2] The acetamide derivative serves two critical functions:

-

Protection: It masks the amine, preventing oxidation and N-alkylation during multi-step synthesis.[2]

-

Regiocontrol: The acetamido group is a strong ortho/para activator.[2] Since the para position is blocked by the ethyl group, the acetamide directs incoming electrophiles (like sulfonyl chlorides) exclusively to the ortho position (Position 2), enabling precise substitution patterns that are difficult to achieve with the free amine.

Safety Advisory:

-

Hazard: Causes skin and serious eye irritation (H315, H319).[1][2] May cause respiratory irritation (H335).[1][2]

-

Handling: Use a fume hood.[2] Wear nitrile gloves and safety goggles.[2]

Synthetic Workflow & Regioselectivity

The following diagram illustrates the strategic workflow, highlighting the regiochemical logic where the acetamide group dominates the directing effects over the ethyl group.

Caption: Synthetic pathway for converting N-(4-Ethylphenyl)acetamide into pharmaceutical candidates via regioselective chlorosulfonation.

Protocol A: Regioselective Chlorosulfonation

Objective: Synthesis of 2-(chlorosulfonyl)-4-ethylacetanilide. Mechanism: Electrophilic Aromatic Substitution (EAS).[2] The chlorosulfonic acid acts as both solvent and reagent.[2]

Reagents:

-

Chlorosulfonic acid (30 mL, ~450 mmol) [High Hazard: Reacts violently with water][1][2]

-

Thionyl chloride (2.0 mL) (Optional: Enhances conversion of sulfonic acid to sulfonyl chloride)[1][2]

-

Dry Chloroform (CHCl₃) or Dichloromethane (DCM) for extraction.[1][2]

Step-by-Step Methodology:

-

Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a drying tube (CaCl₂). Place the flask in an ice-salt bath (-5°C to 0°C).

-

Addition: Charge the flask with Chlorosulfonic acid (30 mL). Slowly add N-(4-Ethylphenyl)acetamide portion-wise over 30 minutes.

-

Reaction: Once addition is complete, heat the mixture to 60°C for 2 hours.

-

Checkpoint: The evolution of HCl gas indicates reaction progress.[2]

-

-

Quenching (The "Crash" Method):

-

Isolation: Filter the solid immediately. Wash with cold water (3 x 50 mL) to remove residual acid.[1][2]

-

Purification: Dissolve the crude solid in DCM, dry over anhydrous MgSO₄, and concentrate. Recrystallize from Benzene/Petroleum Ether if necessary.[2]

Expected Yield: 70-85% Characterization:

-

IR: Sulfonyl chloride peaks at ~1370 cm⁻¹ and ~1170 cm⁻¹.[2]

-

¹H NMR: Look for the loss of symmetry in the aromatic region (1:1:1 pattern instead of AA'BB' doublet).

Protocol B: Library Generation (Sulfonamide Coupling)

Objective: Diversification of the scaffold to create potential antimicrobial agents.

Reagents:

-

2-(chlorosulfonyl)-4-ethylacetanilide (Intermediate from Protocol A)[1][2]

-

Primary or Secondary Amines (e.g., Morpholine, Piperazine, Aniline derivatives)[1][2]

Methodology:

-

Dissolve the amine (1.1 eq) and Pyridine (1.5 eq) in dry Acetone.

-

Cool to 0°C.

-

Add the sulfonyl chloride (1.0 eq) slowly.

-

Stir at Room Temperature (RT) for 4–6 hours.

-

Workup: Evaporate solvent, add water, and filter the precipitate.[2] Recrystallize from Ethanol.[2]

Protocol C: Deprotection (Hydrolysis)[1][2]

Objective: Removal of the acetamide group to liberate the free aniline for further cross-coupling (e.g., Buchwald-Hartwig).[1][2]

Methodology:

-

Dissolve the sulfonamide derivative in Ethanol (10 mL/g).

-

Add 6M HCl (5 eq).

-

Reflux for 1–2 hours.

-

Neutralization: Cool to RT. Neutralize with 10% NaOH or NaHCO₃ to pH 8–9.

-

Extraction: Extract with Ethyl Acetate. The free aniline is now ready for biological assay or further synthesis.[2]

Quantitative Data Summary

| Parameter | Value / Condition | Note |

| Melting Point (SM) | 126–128 °C | Sharp mp indicates purity.[1][2] |

| Reaction Temp (Step A) | < 20°C (Addition), 60°C (Reaction) | Control is vital to prevent polysulfonation.[2] |

| Typical Yield (Step A) | 75 ± 5% | Dependent on moisture control.[1][2] |

| Regioselectivity | > 95% Position 2 | Directed by Acetamide (Ortho).[1][2] |

| Solubility | Soluble in EtOH, DCM, DMSO | Poor solubility in water (SM).[2] |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72893, N-(4-Ethylphenyl)acetamide.[1][2] Retrieved from [Link]

-

Hussein, M. A., et al. (2019). Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors.[1][2] BMC Chemistry, 13:[1][2]91. Retrieved from [Link][1][2]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(4-ethylphenyl)acetamide [webbook.nist.gov]

- 4. N-(4-Ethylphenyl)acetamide [myskinrecipes.com]

- 5. N-Ethylphenylacetamide | C10H13NO | CID 79591 - PubChem [pubchem.ncbi.nlm.nih.gov]

Protocol for studying the reaction kinetics of N-(4-Ethylphenyl)acetamide formation

Executive Summary & Strategic Context

This application note details a rigorous protocol for determining the reaction kinetics of N-(4-Ethylphenyl)acetamide (CAS: 3663-34-1) synthesis via the acetylation of 4-ethylaniline. While often treated as a trivial undergraduate synthesis, this reaction serves as a critical model system in drug development for understanding the nucleophilic behavior of para-substituted anilines—a structural motif common in analgesics (e.g., Acetaminophen) and local anesthetics.

Precise kinetic data (rate constants, activation energy, and reaction order) are essential for:

-

Process Optimization: Defining the "Design Space" (DoE) for scale-up to minimize impurity formation.

-

Impurity Profiling: Understanding the competitive rates of N-acetylation vs. potential side reactions (e.g., di-acetylation).

-

SAR Validation: Correlating electronic substituent effects (Hammett equation) with reaction rates for analog design.

Reaction Mechanism & Theoretical Basis

The formation of N-(4-Ethylphenyl)acetamide proceeds via a Nucleophilic Acyl Substitution . The 4-ethylaniline (nucleophile) attacks the carbonyl carbon of the acetic anhydride (electrophile), forming a tetrahedral intermediate. This intermediate collapses to expel the acetate leaving group, yielding the amide and acetic acid.

Mechanistic Pathway (Visualization)

Figure 1: Step-wise mechanistic pathway for the acetylation of 4-ethylaniline.

Experimental Design Strategy

To ensure data integrity and reproducibility, this protocol utilizes a dual-modality approach :

-

Method A: In-Situ FTIR (Real-Time) – The primary method for acquiring continuous kinetic data without disturbing the equilibrium.

-

Method B: HPLC (Offline Validation) – Used to quantitate trace impurities and validate the conversion at specific time-points.

Reagent Selection & Preparation[1]

-

Substrate: 4-Ethylaniline (>99% purity). Note: Aniline derivatives oxidize; distill if significant color is present.

-

Reagent: Acetic Anhydride (>99%, ACS Reagent).[1]

-

Solvent: Acetonitrile (MeCN), HPLC Grade.

-

Rationale: MeCN is a polar aprotic solvent that solubilizes both reactants and the amide product, preventing precipitation which would obscure spectroscopic monitoring. It is also compatible with standard HPLC mobile phases, simplifying quenching.

-

-

Internal Standard (HPLC only): Naphthalene (chemically inert under these conditions).

Detailed Protocols

Protocol A: Real-Time Kinetics via In-Situ FTIR (ReactIR)

This method tracks the disappearance of the anhydride carbonyl stretch and the appearance of the amide carbonyl stretch.

Equipment: Mettler Toledo ReactIR (or equivalent) with a diamond probe. Target Peaks:

-

Reactant (Acetic Anhydride): ~1820 cm⁻¹ and 1750 cm⁻¹ (C=O stretch).

-

Product (Amide): ~1660–1680 cm⁻¹ (Amide I band).

Step-by-Step Procedure:

-

Background: Insert the clean probe into the reaction vessel containing pure solvent (Acetonitrile, 50 mL) at the target temperature (e.g., 25°C). Collect a background spectrum.

-

Analyte Addition: Add 4-Ethylaniline (5.0 mmol) to the solvent. Allow the temperature to equilibrate. Start data collection (1 spectrum every 15 seconds).

-

Reaction Initiation: Rapidly inject Acetic Anhydride (5.5 mmol, 1.1 eq) via syringe to initiate the reaction. Tip: Slight excess ensures pseudo-first-order conditions if desired, though second-order analysis is more rigorous.

-

Monitoring: Monitor the reaction until the anhydride peak stabilizes or disappears (>99% conversion).

-

Data Export: Export peak heights/areas vs. time for kinetic analysis.

Protocol B: Offline Quantitation via HPLC

Equipment: Agilent 1200/1260 Infinity II or equivalent. Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

Chromatographic Conditions:

-

Mobile Phase A: Water + 0.1% Formic Acid.[2]

-

Gradient: 10% B to 90% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm (aromatic ring) and 210 nm (amide bond).

Sampling Procedure:

-

Preparation: Prepare a "Quench Solution" of 50:50 Water:MeCN in HPLC vials.

-

Sampling: At defined intervals (t = 0, 1, 3, 5, 10, 20, 30 min), withdraw 50 µL of the reaction mixture.

-

Quenching: Immediately dispense into 950 µL of Quench Solution.

-

Causality: The massive dilution and presence of water effectively "freeze" the acetylation rate by reducing collision frequency and competing for the anhydride (hydrolysis is much slower than aminolysis).

-

-

Analysis: Inject 5 µL onto the HPLC.

Experimental Workflow Diagram

Figure 2: Integrated workflow for dual-modality kinetic monitoring.

Data Analysis & Kinetic Modeling

Determining Reaction Order

Assuming the reaction is second-order overall (first order in both amine and anhydride):

Plot

-

Linearity: A straight line confirms second-order kinetics (if reactants are equimolar).

-

Slope: The slope equals the rate constant,

.

Activation Energy ( )

Repeat the experiment at three distinct temperatures (e.g., 15°C, 25°C, 35°C). Use the Arrhenius equation:

Plot

Data Presentation Template[1]

| Parameter | 15°C Run | 25°C Run | 35°C Run | Units |

| Rate Constant ( | [Calc] | [Calc] | [Calc] | M⁻¹s⁻¹ |

| Half-life ( | [Calc] | [Calc] | [Calc] | min |

| Conversion @ 10 min | [Data] | [Data] | [Data] | % |

| R² (Linear Fit) | >0.98 | >0.98 | >0.98 | - |

Troubleshooting & Validation (Self-Correcting Systems)

-

Issue: Non-linear Second Order Plot.

-

Cause: Autocatalysis by the product (acetic acid) or reaction with moisture.

-

Correction: Ensure solvent is dry (Karl Fischer titration < 0.05% water). If autocatalysis is suspected, add a base scavenger (e.g., Triethylamine) or fit to an autocatalytic model.

-

-

Issue: Precipitation.

-

Cause: Product insolubility.

-

Correction: Switch solvent to DCM or increase temperature. Note that changing solvent changes the dielectric constant, affecting

.

-

-

Safety Check:

-

Acetic anhydride is a lachrymator. All transfers must occur in a fume hood.

-

4-Ethylaniline is toxic. Double-glove (Nitrile) is required.

-

References

-

PubChem. N-(4-Ethylphenyl)acetamide Compound Summary. National Library of Medicine. Available at: [Link][4]

-

Mettler Toledo. In-situ Reaction Monitoring with ReactIR. Available at: [Link]

-

LibreTexts Chemistry. Acetylation of Aniline (Experiment). Available at: [Link][5][1][2][3][4][6][7][8][9][10][11][12]

Sources

- 1. scribd.com [scribd.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Separation of Acetamide, N-[3-(ethylamino)-4-methylphenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 4. N-(4-Ethylphenyl)acetamide | C10H13NO | CID 72893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijper.org [ijper.org]

- 6. arkat-usa.org [arkat-usa.org]

- 7. researchgate.net [researchgate.net]

- 8. jcbsc.org [jcbsc.org]

- 9. CN117049977A - Preparation method of N-ethyl-2- (4-formylphenyl) acetamide - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. Real-time monitoring of the reaction between aniline and acetonylacetone using extractive electorspray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Use of N-(4-Ethylphenyl)acetamide in structure-activity relationship (SAR) studies

Executive Summary

This application note details the strategic use of N-(4-Ethylphenyl)acetamide (CAS: 3663-34-1) in Structure-Activity Relationship (SAR) studies targeting analgesic and antipyretic pathways.[1] As a structural analog of Acetaminophen (Paracetamol/APAP), this compound serves as a critical "steric and lipophilic probe."[1] By replacing the polar, hydrogen-bonding hydroxyl group of APAP with a hydrophobic ethyl group, researchers can decouple the effects of lipophilicity (LogP) from hydrogen-bonding capability in receptor binding (e.g., COX enzymes, TRP channels).

This guide provides validated protocols for physicochemical profiling, metabolic stability assessment, and functional potency screening, establishing a rigorous framework for using this molecule to map the hydrophobic tolerance of analgesic target sites.

The SAR Context: Why N-(4-Ethylphenyl)acetamide?

In the optimization of acetanilide-based analgesics, the para-position of the phenyl ring is the primary determinant of both potency and toxicity. N-(4-Ethylphenyl)acetamide offers a specific chemical profile that tests the "ferryman" hypothesis—whether increased lipophilicity aids blood-brain barrier (BBB) penetration enough to compensate for the loss of specific binding interactions.[1]

Comparative SAR Logic

| Compound | Para-Substituent | Electronic Effect | H-Bonding | LogP (Approx) | Role in SAR |

| Acetanilide | -H | Neutral | None | 1.16 | Parent Scaffold |

| Paracetamol (APAP) | -OH | Electron Donating | Donor/Acceptor | 0.46 | Active Standard |

| Phenacetin | -OEt | Electron Donating | Acceptor (Weak) | 1.58 | Historical/Tox Control |

| N-(4-Ethylphenyl)acetamide | -CH₂CH₃ | Weakly Donating | None | 2.20 | Hydrophobic Probe |

Mechanistic Hypothesis

If the biological target (e.g., the peroxidase site of COX-1/2) requires a tyrosine-mediated hydrogen bond (as seen with APAP), N-(4-Ethylphenyl)acetamide will exhibit significantly reduced potency.[1] However, if the target is driven by hydrophobic pocket occupancy (Van der Waals interactions), this analog may retain or enhance affinity due to its ethyl group filling the void volume.

Physicochemical Profiling Protocol

Objective: To experimentally determine the lipophilicity shift (

Method: HPLC-Based LogP Determination

Rationale: Traditional shake-flask methods are low-throughput.[1] HPLC retention time (

Materials

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).[1]

-

Mobile Phase: Methanol:Water (60:40 v/v) isocratic elution.[1]

-

Standards: Acetanilide, Paracetamol, Toluene, N-(4-Ethylphenyl)acetamide (Test Compound).[1]

Workflow

-

Preparation: Dissolve 1 mg of each standard and the test compound in 1 mL Methanol.

-

Dead Time (